molecular formula C7H4BrClO2 B126631 5-Bromo-2-chlorobenzoic acid CAS No. 21739-92-4

5-Bromo-2-chlorobenzoic acid

Cat. No. B126631
CAS RN: 21739-92-4
M. Wt: 235.46 g/mol
InChI Key: FGERXQWKKIVFQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions, starting from readily available materials. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate through a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating a scalable and cost-effective approach . Similarly, other compounds with bromo and chloro substituents have been synthesized through various routes, such as the treatment of acid chlorides with substituted anilines , or by condensation reactions in methanol solutions .

Molecular Structure Analysis

The molecular structures of halogenated aromatic compounds are often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the unit cell and various intermolecular interactions . Similarly, the structure of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate was elucidated, showing a trans configuration around the C=N bond and a layered crystal structure stabilized by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can lead to various chemical transformations. For instance, 5-Bromo-3-thiolene-2-one was shown to undergo an allylic rearrangement to 3-bromo-3-thiolene-2-one upon storage, and decomposed rapidly at room temperature, indicating the sensitivity of such compounds to conditions and their potential for further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen substituents, which can affect their electronic structure and hydrogen bonding capabilities. Spectroscopic trends observed in the infrared spectra of a series of N-phenylamides of 5-bromo-6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were examined to correlate structural and electronic effects with hydrogen bonding tendencies . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

Synthesis of Pharmaceuticals

  • Antidiabetic Drug Synthesis : 5-Bromo-2-chlorobenzoic acid is utilized in the synthesis of the antidiabetic drug dapagliflozin. This process involves several steps, including chlorination, acylation, reduction, and etherification, ultimately leading to dapagliflozin with an approximate yield of 40% (Jie Yafei, 2011).

  • Development of Anticancer Compounds : A new heterocyclic compound, derived from 5-Bromo-2-chlorobenzoic acid, shows potential anticancer activity against human lung adenocarcinoma cells. This compound was synthesized and evaluated through in vitro and in vivo studies (E H Shi et al., 2020).

Chemical Synthesis and Applications

  • Ortho-Metalation Studies : Research on the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides has been conducted. These studies contribute to the understanding of the stability and reactivity of bromo and chloro benzoates (Frédéric Gohier & J. Mortier, 2003).

  • Improved Preparation Methods : An improved method for the preparation of C-aryl glucoside SGLT2 inhibitors from 5-Bromo-2-chlorobenzoic acid has been developed. This process effectively avoids the formation of undesired isomers (Yonghai Liu et al., 2008).

  • Study of Halogen Bonds : A study focused on the influence of halogen bonds in the solid solutions of isomeric compounds derived from 5-Bromo-2-chlorobenzoic acid. The research provides insights into the packing preferences in solid solutions based on these compounds (Titas Pramanik et al., 2017).

  • Industrial Scale Synthesis : A novel industrial-scale synthesis process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors, has been developed. This process is scalable, cost-effective, and demonstrates significant yield improvement (Yi Zhang et al., 2022).

properties

IUPAC Name

5-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERXQWKKIVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176132
Record name 5-Bromo-2-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzoic acid

CAS RN

21739-92-4
Record name 5-Bromo-2-chlorobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-bromo-2-chloro-
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Record name 5-Bromo-2-chlorobenzoic acid
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Record name 5-bromo-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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